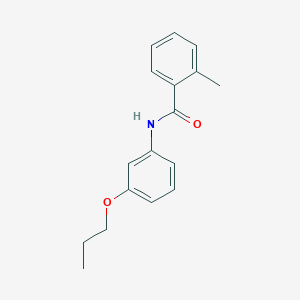![molecular formula C17H23NO4 B268627 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid, also known as PACCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PACCA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic and anti-inflammatory properties.
作用機序
The mechanism of action of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is not fully understood, but it is believed to involve inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One advantage of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Another advantage is its potential antitumor activity, which makes it a potential candidate for cancer therapy. However, one limitation of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for research purposes.
将来の方向性
There are several future directions for research on 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. One direction is the development of more efficient synthesis methods to increase the yield of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. Another direction is the investigation of the mechanism of action of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid, which could lead to the development of more potent and selective COX inhibitors. Additionally, further studies are needed to determine the safety and efficacy of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid in human clinical trials.
合成法
The synthesis of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid involves the reaction between 3-propoxyaniline and cyclohexanone, followed by the addition of chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to yield 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. The yield of the reaction is typically around 50%, and the product can be purified through recrystallization.
科学的研究の応用
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
特性
製品名 |
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC名 |
2-[(3-propoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-10-22-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h5-7,11,14-15H,2-4,8-10H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
ATZGIGYGIUMTOM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
正規SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

